2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine scaffold. Key structural features include:
- 3-ethyl-4-oxo-6-phenyl substituents on the pyrimidinone ring, which influence electronic properties and steric bulk.
- A sulfanylacetamide bridge linking the thienopyrimidinone core to a 2,4,6-trimethylphenyl group.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related thienopyrimidinones are known for kinase inhibition, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-19(13-20(32-23)18-9-7-6-8-10-18)26-25(28)31-14-21(29)27-22-16(3)11-15(2)12-17(22)4/h6-13H,5,14H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUWNXOUZSDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol or disulfide reacts with the thieno[3,2-d]pyrimidine intermediate.
Acylation: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound and ’s analog is associated with kinase binding due to planar aromaticity and hydrogen-bonding sites. In contrast, the thieno[2,3-d]pyrimidinone isomer () may exhibit altered binding kinetics due to shifted ring fusion .
Substituent Effects: Trimethylphenyl vs. Nitrophenyl: The target’s trimethylphenyl group enhances lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration. The nitro group in ’s compound increases polarity (logP ~3.8), likely improving solubility but reducing CNS activity . Ethyl vs.
Spectral and Analytical Data :
- 1H-NMR : The target compound’s spectrum would feature aromatic protons (δ 7.0–8.0 ppm), ethyl group signals (δ 1.2–1.4 ppm, triplet), and a deshielded acetamide NH (δ ~10 ppm), consistent with analogs in and .
- Mass Spectrometry : Expected [M+H]+ ion ~450 m/z, similar to ’s compound (403.5 g/mol) .
Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution between a thienopyrimidinone thiol and chloroacetamide intermediate in the presence of triethylamine .
Biological Activity
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide belongs to the thienopyrimidine class of compounds, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 463.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core that integrates sulfur and nitrogen atoms within a fused heterocyclic framework. This unique arrangement contributes to its chemical reactivity and biological activity.
Research indicates that the compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition :
- It has been identified as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR formyltransferase (AICARFTase), both critical enzymes in the de novo purine biosynthesis pathway. In vitro studies report an inhibition constant (Ki) of 2.97 μM for GARFTase and 9.48 μM for AICARFTase .
- Targeting Folate Receptors :
- The compound shows selective uptake by folate receptors (FRs), making it a candidate for targeted cancer therapies. Its ability to inhibit key enzymes involved in nucleotide synthesis suggests potential applications in oncology, particularly against tumors that are resistant to conventional treatments .
Biological Activity
The biological activities attributed to this compound include:
- Antitumor Activity : In various studies, thienopyrimidine derivatives have demonstrated cytotoxic effects against different cancer cell lines. The specific compound under discussion has shown promise in inhibiting the growth of tumor cells by disrupting purine metabolism.
- Antimicrobial Properties : Compounds within the thienopyrimidine class often exhibit antimicrobial activity, although specific data on this compound’s antimicrobial efficacy is limited.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thienopyrimidine derivatives:
- In Vitro Studies :
- Structural Activity Relationship (SAR) :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S2 |
| Molecular Weight | 463.6 g/mol |
| Ki (GARFTase) | 2.97 μM |
| Ki (AICARFTase) | 9.48 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
